molecular formula C15H18O3 B14284816 Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester CAS No. 161578-92-3

Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester

Cat. No.: B14284816
CAS No.: 161578-92-3
M. Wt: 246.30 g/mol
InChI Key: YTOADMMHYFXNEF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester: is an organic compound with a complex structure that combines the properties of benzoic acid, methoxy groups, and cyclohexene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with an alcohol (in this case, 1-cyclohexen-1-ylmethanol) in the presence of an acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products:

    Oxidation: Formation of benzoic acid or its derivatives.

    Reduction: Formation of alcohols or other reduced compounds.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Acts as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

Industry:

  • Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
  • Employed in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and the corresponding alcohol, which can then exert their effects. The methoxy group enhances the compound’s reactivity towards electrophilic substitution, influencing its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclohexenyl group in Benzoic acid, 4-methoxy-, 1-cyclohexen-1-ylmethyl ester imparts unique steric and electronic properties, making it distinct from other similar esters

Properties

CAS No.

161578-92-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

cyclohexen-1-ylmethyl 4-methoxybenzoate

InChI

InChI=1S/C15H18O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h5,7-10H,2-4,6,11H2,1H3

InChI Key

YTOADMMHYFXNEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CCCCC2

Origin of Product

United States

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